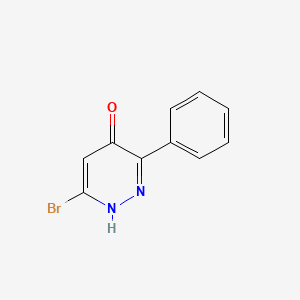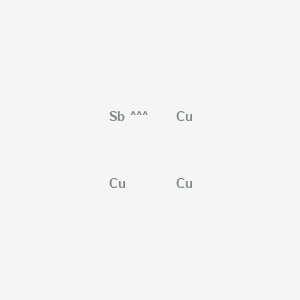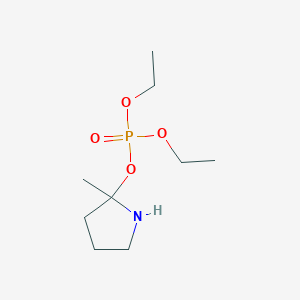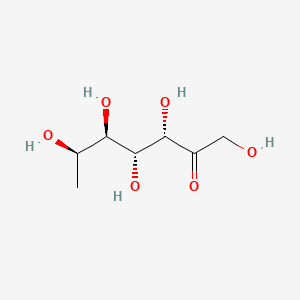
7-Deoxy-D-altro-2-heptulose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Deoxy-D-altro-2-heptulose is a seven-carbon sugar, also known as a heptose. It is a rare monosaccharide with a ketone functional group. This compound is structurally characterized by the absence of a hydroxyl group at the seventh carbon position, distinguishing it from other heptoses like sedoheptulose .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Deoxy-D-altro-2-heptulose typically involves the selective reduction of sedoheptulose. This process can be achieved through catalytic hydrogenation or by using specific reducing agents under controlled conditions. The reaction conditions often include a solvent like methanol or ethanol and a catalyst such as palladium on carbon .
Industrial Production Methods
Industrial production of this compound is not widely documented, likely due to its specialized applications and limited demand. the principles of large-scale sugar synthesis, including the use of biocatalysts and fermentation processes, could be adapted for its production .
Chemical Reactions Analysis
Types of Reactions
7-Deoxy-D-altro-2-heptulose undergoes various chemical reactions, including:
Oxidation: This reaction can convert the ketone group to a carboxylic acid.
Reduction: Further reduction can lead to the formation of sugar alcohols.
Substitution: Functional groups can be introduced at different carbon positions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate or chromium trioxide.
Reducing agents: Sodium borohydride or lithium aluminum hydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as heptonic acids and heptitols .
Scientific Research Applications
7-Deoxy-D-altro-2-heptulose has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex carbohydrates and glycoconjugates.
Biology: Studies have shown its role in metabolic pathways and its potential as a metabolic intermediate.
Medicine: Research is ongoing into its potential therapeutic applications, including its effects on glucose metabolism and its anti-inflammatory properties.
Industry: It is used in the development of bioactive compounds and as a standard in analytical chemistry
Mechanism of Action
The mechanism of action of 7-Deoxy-D-altro-2-heptulose involves its interaction with specific enzymes and metabolic pathways. It acts as a substrate for enzymes involved in carbohydrate metabolism, influencing pathways such as the pentose phosphate pathway. This interaction can affect cellular processes like energy production and biosynthesis .
Comparison with Similar Compounds
Similar Compounds
Sedoheptulose: A ketoheptose with a hydroxyl group at the seventh carbon position.
Mannoheptulose: Another heptose with a different stereochemistry.
Heptitols: Reduced forms of heptoses, such as perseitol
Uniqueness
7-Deoxy-D-altro-2-heptulose is unique due to its structural difference, specifically the absence of a hydroxyl group at the seventh carbon. This structural feature influences its reactivity and biological activity, making it distinct from other heptoses .
Properties
CAS No. |
29864-54-8 |
|---|---|
Molecular Formula |
C7H14O6 |
Molecular Weight |
194.18 g/mol |
IUPAC Name |
(3S,4R,5R,6R)-1,3,4,5,6-pentahydroxyheptan-2-one |
InChI |
InChI=1S/C7H14O6/c1-3(9)5(11)7(13)6(12)4(10)2-8/h3,5-9,11-13H,2H2,1H3/t3-,5-,6-,7-/m1/s1 |
InChI Key |
NJSUAAJHYPEVBZ-SHUUEZRQSA-N |
Isomeric SMILES |
C[C@H]([C@H]([C@H]([C@@H](C(=O)CO)O)O)O)O |
Canonical SMILES |
CC(C(C(C(C(=O)CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


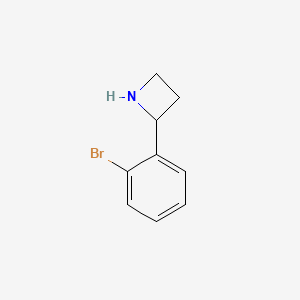
![4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]benzoylacetonitrile](/img/structure/B15202412.png)


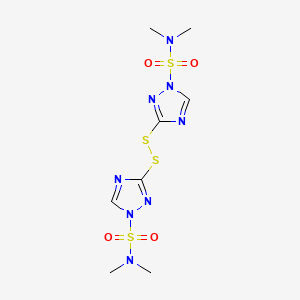

![7-Methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B15202443.png)
![13-Hydroxy-6-isobutyryl-12,14-diisopropyl-2,2,4,4,8,8,10,10-octamethyl-12,14-dihydrochromeno[3,2-b]xanthene-1,3,9,11(2H,4H,8H,10H)-tetraone](/img/structure/B15202445.png)
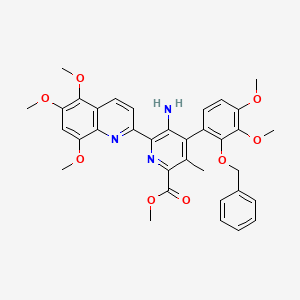
![tert-Butyl 3-[(1R)-1-amino-2-methoxy-2-oxo-ethyl]azetidine-1-carboxylate](/img/structure/B15202457.png)
